molecular formula C12H12N2 B8538998 2-(1H-indol-2-yl)-2-methylpropanenitrile

2-(1H-indol-2-yl)-2-methylpropanenitrile

Cat. No. B8538998
M. Wt: 184.24 g/mol
InChI Key: CXTGCFSUEATZBL-UHFFFAOYSA-N
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Patent
US05180728

Procedure details

To a solution of diisopropylamine (809 mg) in tetrahydrofuran (20 ml) at -30° C. under nitrogen atmosphere was added 1.64M butyllithium in hexane (5.33 ml). After being stirred at the same temperature for 30 minutes, the mixture was treated with a solution of indol-2-yl-acetonitrile (1.25 g) in tetrahydrofuran (10 ml) at -60° C. over 15 minutes. The mixture was stirred at the same temperature for an hour, and a solution of methyl iodide (1.14 g) in tetrahydrofuran (10 ml) was added dropwise over an hour. After the mixture was stirred at -60° C. for one hour and at ambient temperature for 2 hours, it was diluted with chilled water, and extracted two times with ethyl acetate. The organic layer was washed with brine, dried over magnesium sulfate, and evaporated in vacuo. The residue was purified by alumina column chromatography (10% ethylacetate-toluene) to give 2-(indol-2-yl)-2-methylpropiononitrile (354 mg).
Quantity
809 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
5.33 mL
Type
solvent
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
1.14 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([NH:4]C(C)C)(C)C.[CH2:8]([Li])[CH2:9][CH2:10][CH3:11].[NH:13]1[C:21]2[C:16](=[CH:17]C=CC=2)[CH:15]=C1CC#N.CI.O1[CH2:31][CH2:30][CH2:29][CH2:28]1>CCCCCC.O>[NH:4]1[C:11]2[C:10](=[CH:28][CH:29]=[CH:30][CH:31]=2)[CH:9]=[C:8]1[C:16]([CH3:15])([CH3:17])[C:21]#[N:13]

Inputs

Step One
Name
Quantity
809 mg
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
20 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
5.33 mL
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
1.25 g
Type
reactant
Smiles
N1C(=CC2=CC=CC=C12)CC#N
Name
Quantity
10 mL
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
1.14 g
Type
reactant
Smiles
CI
Name
Quantity
10 mL
Type
reactant
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After being stirred at the same temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at the same temperature for an hour
STIRRING
Type
STIRRING
Details
After the mixture was stirred at -60° C. for one hour and at ambient temperature for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted two times with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by alumina column chromatography (10% ethylacetate-toluene)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1C(=CC2=CC=CC=C12)C(C#N)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 354 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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